N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidine ring, a tetrahydrothiophene moiety, and a nicotinamide group, which together contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide derivative, followed by the introduction of the tetrahydrothiophene group through nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine ring via a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the nicotinamide group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene group can yield sulfoxides, while reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Scientific Research Applications
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been explored in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to influence gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Comparison: Compared to these similar compounds, N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide may exhibit unique properties due to the specific positioning of the nicotinamide group. This can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications. The presence of the nicotinamide group can also enhance its solubility and bioavailability, making it a more attractive candidate for certain therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool for scientists and researchers. Further studies and developments could unlock even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
N-pyrimidin-2-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)20-10-4-8-21-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLZDOITRPROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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